Dibutyl phosphonite

Antioxidant Polymer Stabilization Hydroperoxide Decomposition

Dibutyl phosphonite (HP(OBu)₂, CAS 30653-71-5) is a trivalent organophosphorus ester belonging to the dialkyl phosphonite subclass. Unlike its pentavalent phosphite/phosphonate counterparts (e.g., dibutyl phosphite, CAS 1809-19-4), the phosphonite possesses a reactive P(III)–H bond that confers distinct nucleophilicity and hydroperoxide-decomposing antioxidant activity.

Molecular Formula C8H19O2P
Molecular Weight 178.21 g/mol
CAS No. 30653-71-5
Cat. No. B13730578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl phosphonite
CAS30653-71-5
Molecular FormulaC8H19O2P
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCCCCOPOCCCC
InChIInChI=1S/C8H19O2P/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-8H2,1-2H3
InChIKeyYQVYPOYAWKCVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl Phosphonite (CAS 30653-71-5) – A Trivalent Phosphorus Intermediate for Stabilizer and Catalytic Applications


Dibutyl phosphonite (HP(OBu)₂, CAS 30653-71-5) is a trivalent organophosphorus ester belonging to the dialkyl phosphonite subclass. Unlike its pentavalent phosphite/phosphonate counterparts (e.g., dibutyl phosphite, CAS 1809-19-4), the phosphonite possesses a reactive P(III)–H bond that confers distinct nucleophilicity and hydroperoxide-decomposing antioxidant activity [1]. It serves as a key intermediate in the synthesis of higher-valent organophosphorus compounds and is employed industrially as a secondary antioxidant processing stabilizer for polyolefins.

Trivalent organophosphorus intermediate with reactive P(III)–H bond
Secondary antioxidant stabilizer for polyolefin melt processing
Building block for phosphonate esters via Michaelis–Arbuzov or Pudovik reactions

Why Dibutyl Phosphite or Other Phosphorus Esters Cannot Simply Replace Dibutyl Phosphonite


Dibutyl phosphonite (P(III)) and dibutyl phosphite (P(V)) are often mistaken as interchangeable due to their structural similarity; however, their different oxidation states yield markedly different reactivity profiles. The trivalent phosphonite is a stronger nucleophile and a more efficient hydroperoxide decomposer, whereas the pentavalent phosphite primarily acts as a chain-transfer antioxidant only under certain conditions [1]. Substituting the phosphonite with a phosphite can therefore lead to inferior melt-processing stability and reduced long-term thermal protection in polymer applications, as well as lower reactivity in P–C bond-forming reactions such as Michaelis–Arbuzov or hydrophosphonylation processes [2].

Oxidation State Mismatch
Dibutyl phosphite (P(V)) lacks the trivalent P(III)–H bond; nucleophilicity and hydroperoxide decomposition mechanism may differ.
Melt-Processing Stability
Phosphite substitution may reduce hydroperoxide quenching, potentially compromising thermal protection in polyolefin processing.
Synthetic Reactivity
Phosphite requires base-mediated deprotonation for P–C bond formation, which may impact reaction scope and process simplicity.

Quantitative Differentiation Evidence for Dibutyl Phosphonite vs. Closest Analogs


Phosphonites Surpass Alkyl Phosphites in Hydroperoxide Decomposition Efficiency

In a comprehensive review by Schwetlick and Habicher, the hydroperoxide-decomposing efficiency of organophosphorus antioxidants was ranked explicitly: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites [1]. Dibutyl phosphonite, as a prototypical dialkyl phosphonite, is thus categorically more efficient than its direct analog dibutyl phosphite (an alkyl phosphite). No absolute rate constants are provided for individual compounds, but the hierarchical ranking constitutes a class-level performance ordering that directly informs selection for stabilizer formulations where rapid hydroperoxide quenching is critical.

Hydroperoxide decomposition ranking
Class-level inference
Phosphonites > Alkyl Phosphites > Aryl Phosphites > Hindered Aryl Phosphites
Supports stabilizer selection for rapid hydroperoxide quenching
Individual compound rate constants not reported; class-level ranking.
Antioxidant Polymer Stabilization Hydroperoxide Decomposition

Phosphonite Outperforms Phosphite in Polypropylene Melt-Processing Stability

Sarrabi et al. (2014) compared phosphonite and phosphite antioxidants during isothermal ageing and rotational molding of molten polypropylene (PP). The study concluded that phosphonite is more effective than phosphite in preventing thermal oxidation under processing conditions, because the phosphonite hydrolysis product additionally acts as a radical chain terminator, blocking propagation reactions [1]. While the specific phosphonite evaluated was not explicitly identified as dibutyl phosphonite, the class behavior is directly attributable to dialkyl phosphonites of which dibutyl phosphonite is a representative member.

PP melt-processing stability
Class-level inference
Phosphonite class
vs
Phosphite class
More effective at preventing thermal oxidation; hydrolysis product acts as radical terminator
Supports melt-processing stabilizer decision for rotational molding
Class behavior attributed; specific compound not identified as dibutyl phosphonite.
Polypropylene Rotational Molding Processing Stabilizer

Reactivity Advantage of P(III)–H Phosphonites in P–C Bond-Forming Reactions Over P(V) Phosphites

The intrinsic trivalent phosphorus center in dibutyl phosphonite renders it a significantly stronger nucleophile than its pentavalent phosphite analog. This enhanced nucleophilicity translates into faster reaction rates and higher yields in classic P–C bond-forming processes such as the Michaelis–Arbuzov and Pudovik (hydrophosphonylation) reactions. In contrast, the pentavalent dibutyl phosphite requires base-mediated deprotonation to generate the reactive phosphite anion, adding a kinetic penalty and introducing base-sensitivity constraints [1].

P–C bond formation reactivity
Class-level inference
P(III) Phosphonite – directly nucleophilic
vs
P(V) Phosphite – requires deprotonation
Supports synthetic workflow without strong base activation
Well-established organophosphorus reactivity; no specific kinetic data reported.
Michaelis–Arbuzov Reaction Hydrophosphonylation Nucleophilicity

Synthesis of Dibutyl Phosphonite via Direct Alcoholysis Offers Higher Purity Than Phosphite Oxidation Routes

Patented processes for preparing dialkyl phosphonites, including dibutyl phosphonite, via direct reaction of phosphorus trichloride with butanol followed by controlled hydrolysis provide the product in high yields (>77%) and with fewer by-products compared to alternative routes such as oxidation of corresponding phosphites or Arbuzov rearrangements [1]. This direct synthesis route minimizes the formation of pentavalent phosphorus impurities that can compromise antioxidant performance and catalytic activity.

Direct synthesis yield
Cross-study comparable
>77% yield
Alternative routes ~50–65%
Supports procurement economy and lower purification burden
Patented process; industrial-scale data.
Synthesis Purity Process Chemistry

Procurement-Relevant Application Scenarios for Dibutyl Phosphonite


Secondary Antioxidant Processing Stabilizer in Polyolefin Melt-Processing

Dibutyl phosphonite acts as a hydroperoxide-decomposing secondary antioxidant during high-temperature melt processing of polypropylene, polyethylene, and other polyolefins. Its class-level advantage over alkyl phosphites in hydroperoxide quenching efficiency [1] and its ability to generate radical-chain-terminating hydrolysis products [2] make it the preferred stabilizer for rotational molding, extrusion, and injection molding operations where prolonged thermal stability and minimal discoloration are required.

Intermediate for Phosphonate Ester Synthesis via Michaelis–Arbuzov and Pudovik Reactions

The high intrinsic nucleophilicity of the trivalent phosphorus center in dibutyl phosphonite enables efficient P–C bond formation with alkyl halides (Michaelis–Arbuzov) or carbonyl compounds (Pudovik/hydrophosphonylation) without the need for strong base activation [3]. This makes it a cost-effective building block for synthesizing dialkyl alkylphosphonates used in agrochemicals, pharmaceuticals, and extractants.

Flame-Retardant Synergist in Polymer Formulations

In combination with nitrogen-based flame retardants, dibutyl phosphonite contributes phosphorus to the char-forming intumescent system, enhancing flame retardancy in polyolefins and engineering thermoplastics. Its liquid state and compatibility with polymer melts facilitate homogeneous dispersion, and its antioxidant functionality concurrently protects the polymer during processing, providing dual functionality not achievable with non-phosphorus or pentavalent phosphorus additives.

Precursor for Metal-Extraction Ligands in Nuclear Waste Processing

Dibutyl phosphonite can be further functionalized to produce dibutyl alkylphosphonates (e.g., dibutyl butylphosphonate, DBBP) that serve as selective extractants for actinides and lanthanides in nuclear fuel reprocessing. The phosphonite route offers a synthetically direct entry to these ligands with high purity, supporting the demanding extraction specifications required in radiochemical separations [4].

Application
Selection Property
Validation Focus
Polyolefin melt-processing stabilizer
Hydroperoxide decomposition efficiency
Oxidative-induction time / melt stability testing
Phosphonate ester intermediate
P(III) nucleophilicity
P–C bond formation yield without base activation
Flame-retardant synergist
Phosphorus content and char formation
Flammability testing / intumescent char analysis
Metal-extraction ligand precursor
Purity and functionalizability
Extraction efficiency for actinides/lanthanides
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